

Solid-Phase Extraction Protocol for Lamotrigine Quantification Using Lamotrigine-¹³C₃ Internal Standard

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Compound of Interest

Compound Name: *Lamotrigine-13C3*

Cat. No.: *B602491*

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This document provides a detailed application note and protocol for the solid-phase extraction (SPE) of Lamotrigine from human plasma, utilizing its stable isotope-labeled internal standard, Lamotrigine-¹³C₃. This method is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible procedure for the quantitative analysis of Lamotrigine in a biological matrix.

Introduction

Lamotrigine is an anti-epileptic drug used in the treatment of epilepsy and bipolar disorder.[1][2][3] Therapeutic drug monitoring of Lamotrigine is crucial to optimize dosage, ensure efficacy, and minimize adverse effects.[4] Solid-phase extraction is a widely used technique for sample clean-up and concentration of analytes from complex biological matrices prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The use of a stable isotope-labeled internal standard, such as Lamotrigine-¹³C₃, is the gold standard for quantitative bioanalysis as it corrects for matrix effects and variations in extraction recovery and instrument response.

This protocol details a validated SPE method coupled with LC-MS/MS for the accurate quantification of Lamotrigine in human plasma.

Experimental Protocol

This protocol is based on a validated method for the quantification of Lamotrigine in human plasma using Lamotrigine- $^{13}\text{C}_3$, d3 as an internal standard.

Materials and Reagents

- Lamotrigine reference standard
- Lamotrigine- $^{13}\text{C}_3$, d3 internal standard (IS)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium formate
- Water (deionized or HPLC grade)
- Human plasma (K_3EDTA)
- Solid-Phase Extraction Cartridges: Cleanert PEP-H (or equivalent polymeric reversed-phase SPE cartridge)

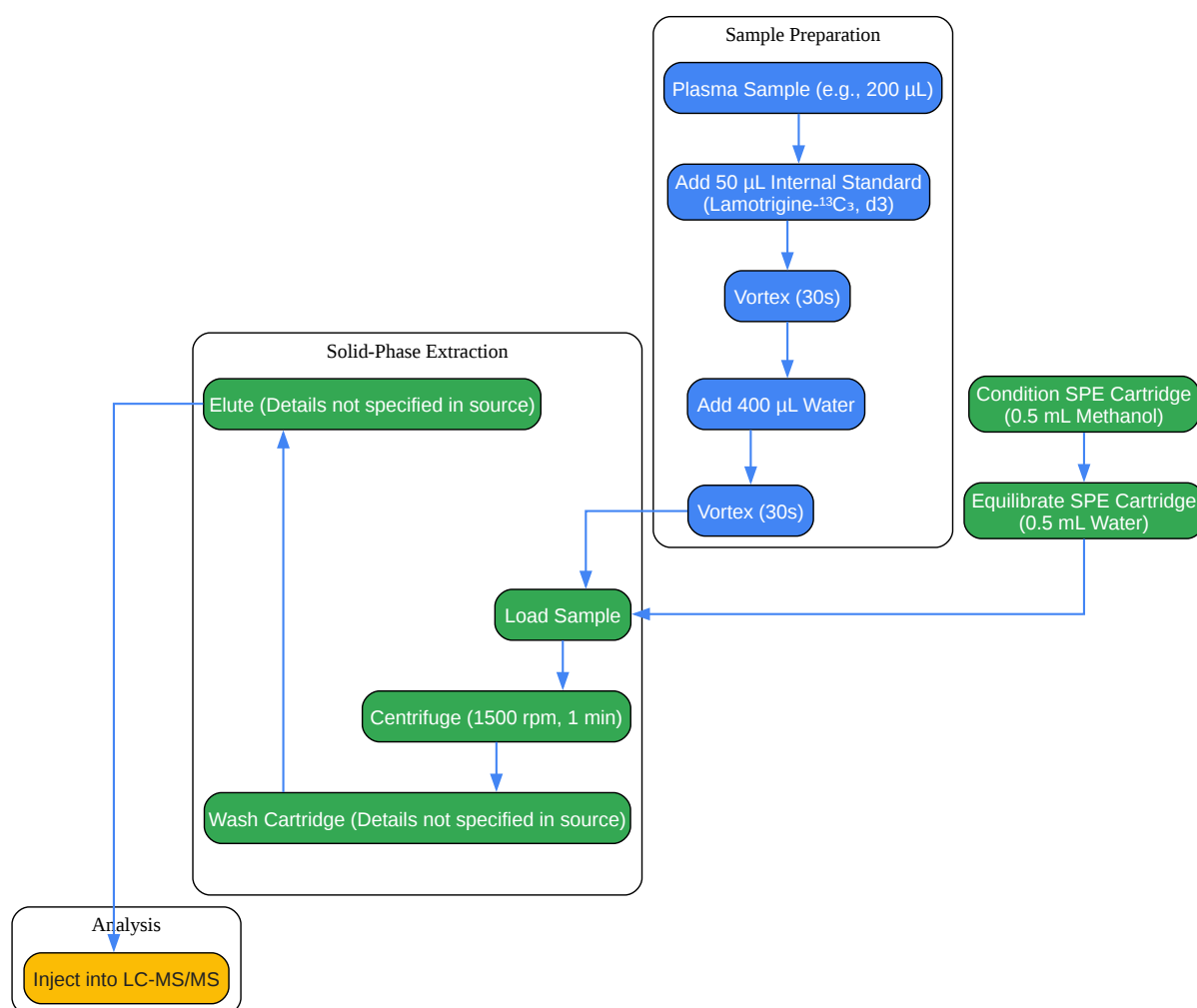
Preparation of Solutions

- Lamotrigine Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh and dissolve an appropriate amount of Lamotrigine reference standard in methanol.
- Lamotrigine- $^{13}\text{C}_3$, d3 (IS) Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh and dissolve an appropriate amount of Lamotrigine- $^{13}\text{C}_3$, d3 in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions of Lamotrigine by serial dilution of the stock solution with a methanol-water (50:50, v/v) mixture. These solutions are used to spike blank plasma for calibration curve standards.
- Internal Standard Working Solution (500.00 ng/mL): Prepare the IS working solution by diluting the IS stock solution in a methanol-water (50:50, v/v) mixture.

- Mobile Phase (Acetonitrile: 5 mM Ammonium Formate, 90:10, v/v): Prepare the mobile phase for LC-MS/MS analysis.

Sample Preparation and Solid-Phase Extraction

The following workflow outlines the key steps of the solid-phase extraction procedure.



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Figure 1. Solid-Phase Extraction Workflow for Lamotrigine.

Protocol Steps:

- **Sample Spiking:** To an appropriate volume of plasma sample, add 50 µL of the internal standard working solution (500.00 ng/mL Lamotrigine-¹³C₃, d3). For calibration standards, use pooled blank K₃EDTA plasma and spike with the Lamotrigine working solutions. For quality control (QC) samples, spike blank plasma to achieve the desired concentrations.
- **Vortexing:** Vortex the samples for approximately 30 seconds.
- **Dilution:** Add 400 µL of water to each sample and vortex again for about 30 seconds.
- **SPE Cartridge Conditioning:** Condition the Cleanert PEP-H SPE cartridge with 0.500 mL of methanol followed by 0.500 mL of water.
- **Sample Loading:** Load the entire pre-treated sample onto the conditioned SPE cartridge.
- **Centrifugation:** Centrifuge the loaded cartridge at 1500 rpm for 1 minute to pass the sample through the sorbent.
- **Washing:** While the specific washing solvent and volume are not detailed in the primary source, a typical wash step would involve passing a weak solvent (e.g., water or a low percentage of organic solvent) to remove endogenous interferences.
- **Elution:** The specific elution solvent and volume are not detailed in the primary source. A common elution solvent for this type of compound from a polymeric reversed-phase cartridge would be a high percentage of methanol or acetonitrile.
- **Sample Reconstitution:** Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

- **Chromatographic Column:** Chromolith® SpeedROD; RP-18e column (50–4.6 mm i.d.).
- **Mobile Phase:** Acetonitrile: 5 mM ammonium formate solution (90:10, v/v).
- **Flow Rate:** 0.500 mL/min.

- Injection Volume: Not specified in the primary source.
- Detection: Tandem mass spectrometry with electrospray ionization (ESI) in positive ion mode.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method.

Table 1: Linearity and Sensitivity

Parameter	Value	Reference
Linearity Range	5.02–1226.47 ng/mL	
Correlation Coefficient (r^2)	> 0.99	
Lower Limit of Quantification (LLOQ)	5.02 ng/mL	

Table 2: Recovery

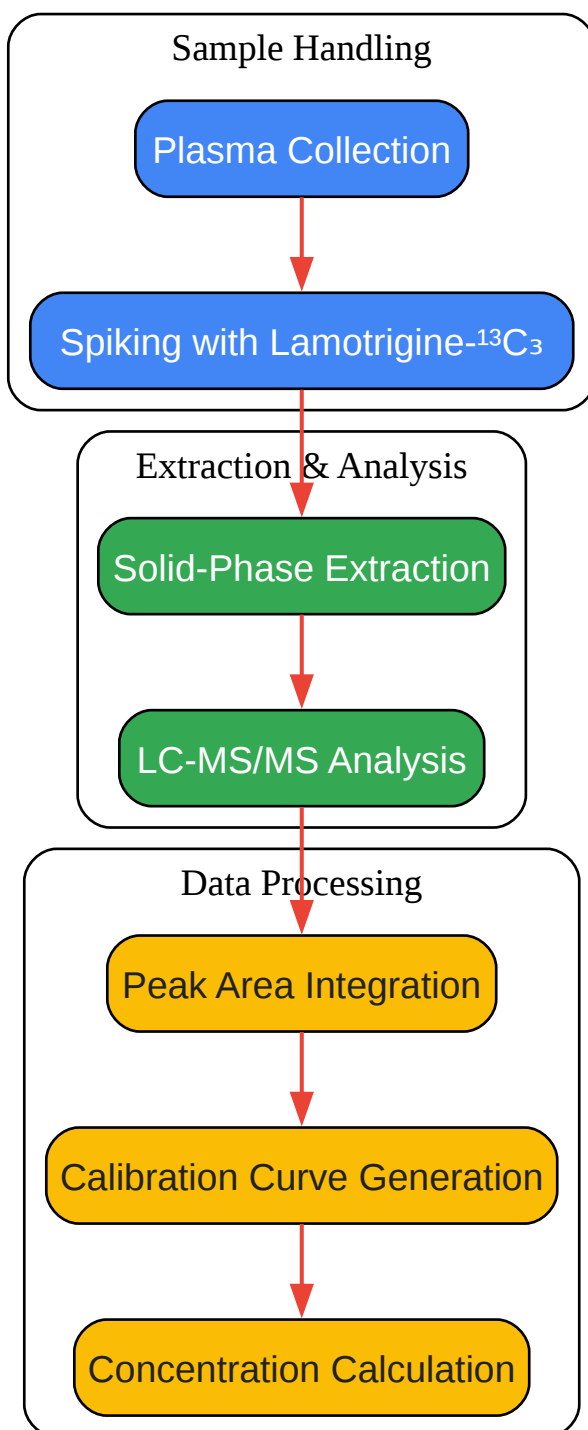
Analyte	Concentration (ng/mL)	Mean Recovery (%)	Standard Deviation	Reference
Lamotrigine	12.52	73.2	±4.5	
Lamotrigine	391.28	78.0	±9.5	
Lamotrigine	978.20	80.2	±1.0	
Lamotrigine- ¹³ C ₃ , d3 (IS)	500.00	65.1	±7.7	

Table 3: Precision and Accuracy

Detailed intra- and inter-day precision and accuracy data were not provided in the primary source document. However, the method was stated to be validated, implying these parameters were within acceptable limits.

Logical Relationship Diagram

The following diagram illustrates the logical flow from sample collection to final data analysis.



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Figure 2. Logical Flow from Sample to Quantification.

Conclusion

The described solid-phase extraction method using Lamotrigine- $^{13}\text{C}_3$ as an internal standard provides a robust and reliable approach for the quantification of Lamotrigine in human plasma. The method demonstrates good recovery and linearity over a clinically relevant concentration range. This protocol serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, clinical chemistry, and drug development for the accurate therapeutic monitoring of Lamotrigine.

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